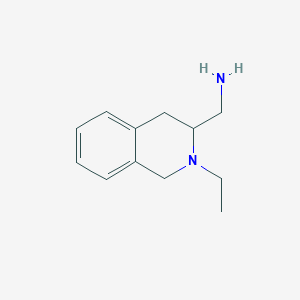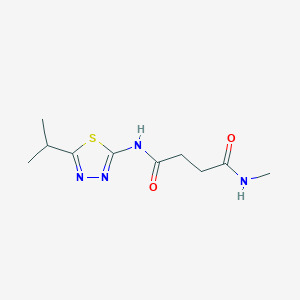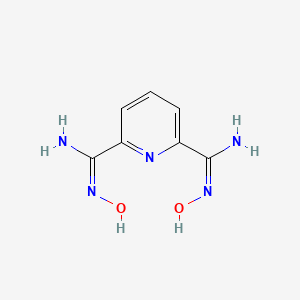
(2E,6E)-N'2,N'6-dihydroxypyridine-2,6-bis(carboximidamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxyl and carboximidamide groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine and cyanamide as starting materials, which react with pyridine-2,6-dicarboxylic acid under acidic or basic conditions to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of (2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and carboximidamide groups, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups to form corresponding carbonyl compounds.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carboximidamide groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction of the carboximidamide groups can produce pyridine-2,6-diamine derivatives.
科学的研究の応用
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of (2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins and pathways. This compound may also modulate redox reactions and affect cellular signaling processes.
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A structurally related compound with carboxylic acid groups instead of carboximidamide groups.
Pyridine-2,6-diamine: A derivative with amine groups replacing the carboximidamide groups.
2,6-Dihydroxypyridine: A simpler compound with only hydroxyl groups on the pyridine ring.
Uniqueness
(2E,6E)-N’2,N’6-dihydroxypyridine-2,6-bis(carboximidamide) is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C7H9N5O2 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC名 |
2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide |
InChI |
InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12) |
InChIキー |
LNNDGURTIWTXDX-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=NC(=C1)/C(=N\O)/N)/C(=N\O)/N |
正規SMILES |
C1=CC(=NC(=C1)C(=NO)N)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)
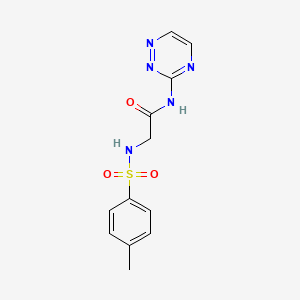
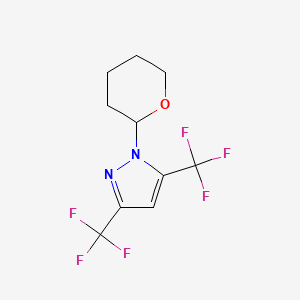

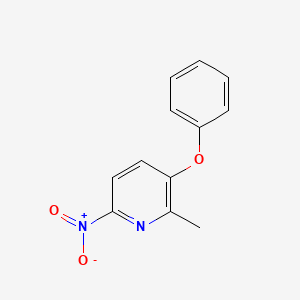
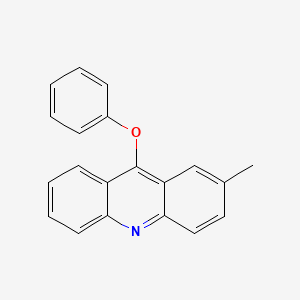



![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
